

physical and chemical properties of (S)-Alpine borane

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Compound of Interest

Compound Name: (S)-Alpine borane

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(S)-Alpine Borane: A Comprehensive Technical Guide

(S)-Alpine borane, a chiral organoborane reagent, stands as a cornerstone in asymmetric synthesis, particularly for the stereoselective reduction of prochiral carbonyl compounds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and the mechanistic pathways governing its reactivity. Developed by M. M. Midland, this sterically hindered trialkylborane offers a powerful tool for establishing specific stereocenters in the synthesis of complex molecules, making it invaluable for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

(S)-Alpine borane, systematically named 9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane, is typically a colorless liquid encountered as a solution in tetrahydrofuran (THF).[1] Its chirality is derived from its precursor, (-)- α -pinene.[2][3]

Physical Properties

The key physical characteristics of **(S)-Alpine borane** are summarized in the table below, providing essential data for its handling and application in a laboratory setting.

Property	Value
Molecular Formula	C ₁₈ H ₃₁ B[1][4][5]
Molar Mass	258.26 g·mol ⁻¹ [1][6]
Appearance	Colorless liquid[1]
Density	0.947 g/mL at 25 °C[1][2]
Boiling Point	> 55 °C[1][2]
Optical Activity	[α] ₂₂ /D +20° (c = 12 in THF)[2][6][7]

Chemical Identifiers

Precise identification of **(S)-Alpine borane** is critical for regulatory compliance and accurate sourcing.

Identifier	Value
IUPAC Name	9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane[5]
Synonyms	B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, B-3-Pinanyl-9-borabicyclo[3.3.1]nonane[1][2]
CAS Number	42371-63-1[1]
InChI Key	VCDGSBJCRYTLNU-NEXGVSGLSA-N[2][7]

Stability, Handling, and Safety

(S)-Alpine borane is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][4] It is also sensitive to moisture.[5] Therefore, strict adherence to safety protocols is mandatory.

- **Handling:** All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

- Storage: The reagent should be stored in a tightly sealed container in a dry, well-ventilated area, away from sources of ignition and oxidizing agents.[8] Recommended storage is in a refrigerator (2-8 °C).[8]
- Personal Protective Equipment (PPE): Use of fire-retardant lab coats, safety goggles, face shields, and appropriate gloves is essential.[2] An ABEK (EN14387) respirator filter is also recommended.[2]

GHS Hazard Information

Category	Code	Description
Pictogram	GHS02	Flame[2]
Signal Word	Danger	[2]
Hazard Statement	H250	Catches fire spontaneously if exposed to air[2][4]
Precautionary Statements	P210, P222, P231, P280, P302+P334, P370+P378, P422	Keep away from heat, do not allow contact with air, handle under inert gas, wear protective equipment, handle specific spill and fire scenarios, store in a sealed container.[1][2]

Chemical Reactivity and Mechanism

The primary application of **(S)-Alpine borane** is in the asymmetric reduction of certain prochiral carbonyl compounds, a reaction known as the Midland Alpine Borane Reduction.[1][9] This reaction is particularly effective for sterically undemanding ketones, such as acetylenic ketones, and for aldehydes.[1][9][10][11]

The mechanism proceeds through a well-defined, six-membered, boat-like transition state.[3][12]

- Coordination: The Lewis acidic boron atom of **(S)-Alpine borane** coordinates to the oxygen atom of the carbonyl substrate.[3]

- **Hydride Transfer:** A hydride is transferred intramolecularly from the isopinocampheyl group to the electrophilic carbonyl carbon.[1][3]
- **Stereochemical Control:** The stereoselectivity of the reduction is governed by steric interactions in the transition state. The larger substituent (RL) of the ketone preferentially occupies a pseudo-equatorial position to minimize steric clashes with the pinane framework, particularly the gem-dimethyl groups. The smaller substituent (RS) occupies the pseudo-axial position. This orientation dictates the face of the carbonyl to which the hydride is delivered, resulting in the formation of a specific alcohol enantiomer.[3]
- **Product Formation:** The initial product is a borinic ester, which upon hydrolysis or oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), liberates the chiral alcohol.[1]

Figure 1. Generalized mechanism of the Midland reduction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of **(S)-Alpine borane**.

Synthesis of (S)-Alpine Borane

(S)-Alpine borane is prepared via the hydroboration of (-)- α -pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2][3]

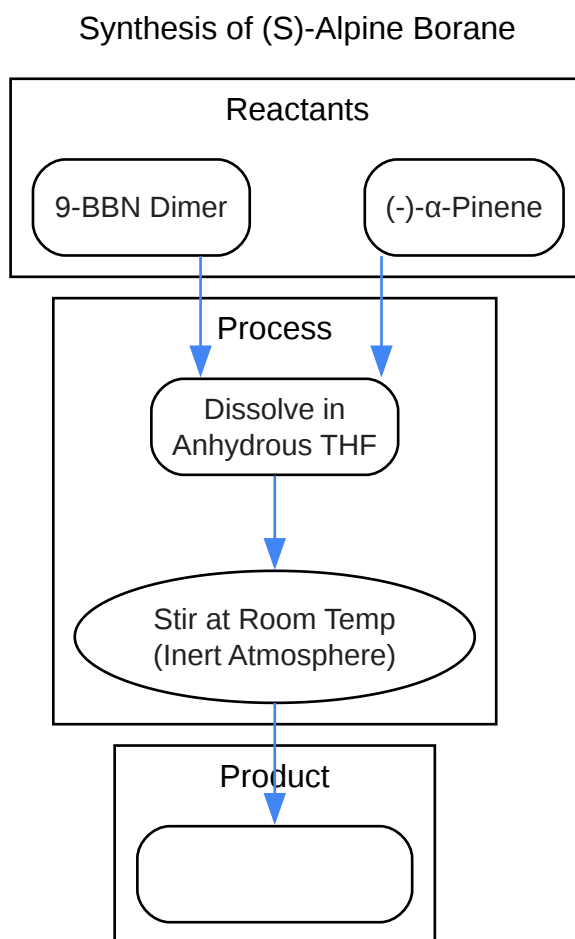
Materials:

- 9-BBN dimer
- Anhydrous Tetrahydrofuran (THF)
- (-)- α -pinene (distilled from LiAlH_4 before use)

Procedure:

- Under an inert nitrogen atmosphere, a flask is charged with a 0.5 M solution of 9-BBN in THF.

- An equimolar amount of freshly distilled (-)- α -pinene is added dropwise to the stirred 9-BBN solution at room temperature.
- The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the B-isopinocampheyl-9-borabicyclo[3.3.1]nonane.
- The resulting solution of **(S)-Alpine borane** is typically used directly without isolation. Its concentration can be confirmed via ^{11}B NMR spectroscopy.



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Figure 2. Experimental workflow for **(S)-Alpine borane** synthesis.

Asymmetric Reduction of 1-Octyn-3-one

This protocol is a representative example of the Midland reduction to produce an optically active secondary alcohol.^[13]

Materials:

- **(S)-Alpine borane** (prepared as a neat reagent or used as a commercial solution)
- 1-Octyn-3-one
- Ethanolamine
- Ethyl ether
- Anhydrous magnesium sulfate
- Pentane

Procedure:

- A flask is charged with neat **(S)-Alpine borane** (1.4 equivalents) under an inert atmosphere.
- 1-Octyn-3-one (1.0 equivalent) is added neat and dropwise to the stirred borane at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified duration (e.g., 24-48 hours), monitoring progress by TLC or GC.
- After the reaction is complete, the mixture is cooled, and ethanolamine is added carefully to quench the excess borane and precipitate the borinic ester adduct.
- The mixture is stirred for 30 minutes, after which pentane is added to precipitate the adduct further.
- The mixture is filtered to remove the white solid precipitate.
- The filtrate is concentrated by rotary evaporation to yield the crude product.

- Purification via distillation or column chromatography provides the enantiomerically enriched (S)-1-octyn-3-ol.

Note: For a complete workup to recover the pinene auxiliary, an oxidative procedure using NaOH and H₂O₂ can be employed instead of an ethanolamine quench.[13] This process oxidizes the boron-containing byproducts to facilitate separation.[13]

Applications in Synthesis

(S)-Alpine borane and its enantiomer (R)-Alpine borane are widely used in the synthesis of chiral intermediates for pharmaceuticals and natural products.[12]

- **Synthesis of Chiral Alcohols:** Its primary use is the preparation of optically active secondary alcohols from prochiral ketones. For instance, it has been used in the synthesis of intermediates for (+)-Prelog-Djerassi lactonic aldehyde.[2][6]
- **Deuterium Labeling:** The reduction of aldehydes with deuterated analogues of Alpine borane allows for the synthesis of enantiomerically pure monodeuterated primary alcohols.[11]

In conclusion, **(S)-Alpine borane** is a highly effective and reliable chiral reducing agent. A thorough understanding of its physical properties, handling requirements, and reaction mechanism is essential for its safe and successful application in achieving high enantioselectivity in modern organic synthesis.

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